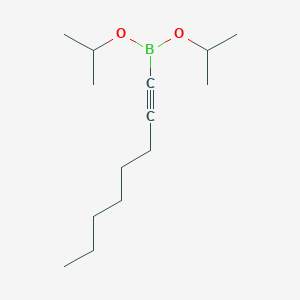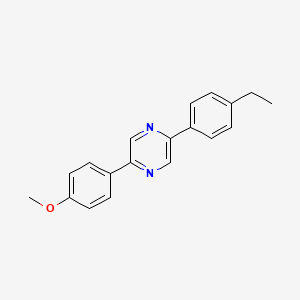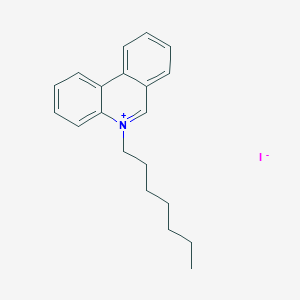
3-(4-Chlorobenzene-1-sulfinyl)-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorobenzene-1-sulfinyl)-4H-1-benzopyran-4-one is a chemical compound that belongs to the class of organic compounds known as benzopyrans. These compounds are characterized by a benzene ring fused to a pyran ring. The presence of the 4-chlorobenzene-1-sulfinyl group adds unique chemical properties to this compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 3-(4-Chlorobenzene-1-sulfinyl)-4H-1-benzopyran-4-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with a benzopyran derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfinyl group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3-(4-Chlorobenzene-1-sulfinyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom in the 4-chlorobenzene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorobenzene-1-sulfinyl)-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorobenzene-1-sulfinyl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound effective in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzopyran derivatives and sulfinyl-containing compounds. Compared to these, 3-(4-Chlorobenzene-1-sulfinyl)-4H-1-benzopyran-4-one is unique due to the presence of both the benzopyran and 4-chlorobenzene-1-sulfinyl groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 4-Chlorobenzene-1-sulfinyl chloride
- 4-Chlorobenzenesulfonyl chloride
- Benzopyran derivatives without the sulfinyl group
These compounds share some chemical properties but differ in their reactivity and applications.
Eigenschaften
CAS-Nummer |
113272-05-2 |
|---|---|
Molekularformel |
C15H9ClO3S |
Molekulargewicht |
304.7 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)sulfinylchromen-4-one |
InChI |
InChI=1S/C15H9ClO3S/c16-10-5-7-11(8-6-10)20(18)14-9-19-13-4-2-1-3-12(13)15(14)17/h1-9H |
InChI-Schlüssel |
YKFRTDOFWNSUOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)S(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)






![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)




